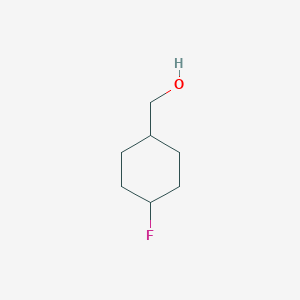
(4-Fluorocyclohexyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Fluorocyclohexyl)methanol”, also known as 4-FCM, is a chemical compound with the formula C7H13FO. It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H13FO . Its molecular weight is 132.18 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . Its molecular weight is 132.18 .Scientific Research Applications
Understanding Molecular Structures
(4-Fluorocyclohexyl)methanol and similar compounds have been studied for their unique molecular structures and interactions, specifically focusing on intramolecular hydrogen bonding. These studies are crucial for understanding the compound's behavior in different chemical environments and potential applications in material science or pharmaceuticals. For example, research on (1-Fluorocyclopropyl)methanol, a related compound, has shed light on how intramolecular hydrogen bonding influences molecular stability and conformations, which can be extrapolated to understand the properties of this compound (Møllendal, Leonov, & Meijere, 2004).
Catalysis and Chemical Synthesis
The compound's role in catalysis and chemical synthesis highlights its potential as a building block or a reactant in creating more complex molecules. Studies on methanol, which shares functional groups with this compound, indicate its utility in reactions such as hydrogenation and C-C coupling. These reactions are foundational for synthesizing various organic compounds, indicating that this compound could serve similar purposes in facilitating or undergoing chemical transformations (Smith & Maitlis, 1985).
Environmental and Technological Applications
Investigations into related methanol derivatives also suggest applications in environmental technology and energy production, such as in the design of photoreactors or coal beneficiation processes. The photolysis of H2O2 in the presence of methanol, for example, has been studied for its potential in water treatment technologies, which could be adapted for this compound or its derivatives to understand their environmental impact or utility in similar applications (Goldstein, Aschengrau, Diamant, & Rabani, 2007).
Advanced Material Development
Research on fluorinated compounds, including those similar to this compound, contributes to the development of advanced materials. The unique properties of fluorinated molecules, such as enhanced stability and altered electronic characteristics, are leveraged in creating materials with specific functions, including pharmaceuticals, agrochemicals, and polymers. The synthesis and characterization of fluorinated analogues offer insights into designing materials with improved performance or novel functionalities (Tkachenko et al., 2009).
Safety and Hazards
Mechanism of Action
Result of Action
The specific molecular and cellular effects of (4-Fluorocyclohexyl)methanol are currently unknown
Action Environment
The action of this compound may be influenced by various environmental factors . For instance, the pH, temperature, and presence of other molecules could potentially affect its stability, efficacy, and mode of action.
properties
IUPAC Name |
(4-fluorocyclohexyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FO/c8-7-3-1-6(5-9)2-4-7/h6-7,9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXSTEREIVGSPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-(N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2538726.png)

![3-(3-methoxybenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2538729.png)
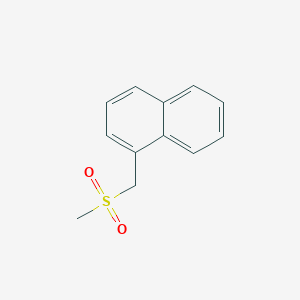
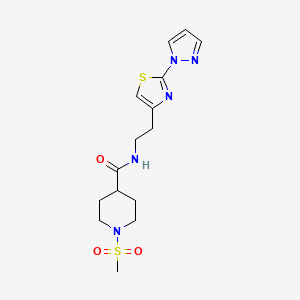
![2-chloro-1-[(7Z)-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B2538734.png)
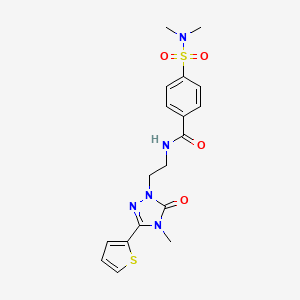
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenylbenzenesulfonamide](/img/structure/B2538736.png)
![1-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2538738.png)
![3-Methoxy-4-[(4-methyl-2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2538739.png)
![methyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2538740.png)
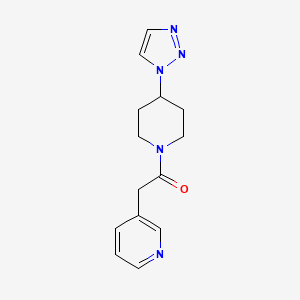
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2538746.png)